molecular formula C18H30BNO4 B13565108 Tert-butyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4-azaspiro[2.5]oct-6-ene-4-carboxylate

Tert-butyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4-azaspiro[2.5]oct-6-ene-4-carboxylate

Cat. No.: B13565108
M. Wt: 335.2 g/mol
InChI Key: SZZBMYPOSSSIBW-UHFFFAOYSA-N
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Description

Tert-butyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4-azaspiro[2.5]oct-6-ene-4-carboxylate is a complex organic compound that features a boronate ester group. This compound is significant in various fields of scientific research due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4-azaspiro[2.5]oct-6-ene-4-carboxylate typically involves multiple steps. One common method starts with tert-butyl 6-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate. This compound is reacted with potassium acetate and a palladium catalyst in a degassed solution to form the desired product .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve similar multi-step synthetic routes with optimization for large-scale production. This includes the use of automated reactors and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4-azaspiro[2.5]oct-6-ene-4-carboxylate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Used in coupling reactions.

    Potassium Acetate: Used in substitution reactions.

    Degassed Solvents: To prevent oxidation and other side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions with aryl halides typically yield biaryl compounds.

Scientific Research Applications

Tert-butyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4-azaspiro[2.5]oct-6-ene-4-carboxylate is used in various scientific research applications:

Mechanism of Action

The mechanism of action for tert-butyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4-azaspiro[2.5]oct-6-ene-4-carboxylate involves its reactivity as a boronate ester. This allows it to participate in various coupling reactions, forming new carbon-carbon bonds. The molecular targets and pathways involved are primarily related to its role as a synthetic intermediate in organic chemistry .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4-azaspiro[2.5]oct-6-ene-4-carboxylate is unique due to its spirocyclic structure, which imparts distinct reactivity and stability compared to other boronate esters. This makes it particularly valuable in the synthesis of complex organic molecules.

Properties

Molecular Formula

C18H30BNO4

Molecular Weight

335.2 g/mol

IUPAC Name

tert-butyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4-azaspiro[2.5]oct-6-ene-4-carboxylate

InChI

InChI=1S/C18H30BNO4/c1-15(2,3)22-14(21)20-12-13(8-9-18(20)10-11-18)19-23-16(4,5)17(6,7)24-19/h8H,9-12H2,1-7H3

InChI Key

SZZBMYPOSSSIBW-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CCC3(CC3)N(C2)C(=O)OC(C)(C)C

Origin of Product

United States

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